N-(3-Fluorophenethyl)acetamide
Description
N-(3-Fluorophenethyl)acetamide is a fluorinated acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenethyl backbone substituted with a fluorine atom at the meta position of the phenyl ring.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H12FNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
UMOKSUQETXTJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among acetamide derivatives include substituent type (e.g., sulfonamides, halogens, heterocycles) and substitution patterns (meta, para, ortho). These modifications significantly influence biological activity.
Pharmacological Profiles
Fluorinated acetamides often exhibit enhanced potency due to fluorine’s electronegativity and steric effects. For example:
- Antimicrobial Activity : Compound 47 () showed strong activity against gram-positive bacteria, attributed to the difluorophenyl group enhancing membrane penetration .
- Anti-cancer Activity : Quinazoline-sulfonyl acetamides (e.g., Compound 38, ) demonstrated IC₅₀ values <10 µM against HCT-1 and MCF-7 cells, likely due to sulfonyl groups interacting with kinase domains .
- Analgesic Activity : Compound 35 () outperformed paracetamol, possibly due to the piperazinyl sulfonyl group enhancing CNS permeability .
Table 2: Pharmacological Data of Key Acetamides
Structure-Activity Relationships (SAR)
- Meta-Substitution : highlights that meta-substituted trichloro-acetamides exhibit distinct crystal packing due to electronic effects, which may correlate with improved solubility and stability in drug design .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce metabolic oxidation compared to chlorine, as seen in fluorostyryl acetamides () retaining activity at lower doses .
- Sulfonyl vs. Carbonyl : Sulfonamide-containing derivatives () show broader activity spectra, likely due to enhanced hydrogen bonding with biological targets .
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